Flumethasone-d3 acetate is classified as a corticosteroid and belongs to the glucocorticoid family. It is primarily synthesized for use in pharmaceutical research and analytical chemistry. The compound is often utilized in studies involving steroid metabolism and pharmacodynamics due to its isotopic labeling, which allows for precise tracking in biological systems.
The synthesis of flumethasone-d3 acetate typically involves several key steps:
The synthesis process may vary slightly depending on the specific protocols employed, but the fundamental steps remain consistent across methodologies .
Flumethasone-d3 acetate can undergo various chemical reactions typical of corticosteroids, including:
These reactions are essential for understanding the compound's behavior in biological systems and its potential interactions with other biomolecules .
Flumethasone-d3 acetate exerts its effects primarily through the following mechanisms:
The pharmacological effects are dose-dependent, with higher concentrations leading to more pronounced actions .
Flumethasone-d3 acetate has several significant applications in scientific research:
The unique properties of this labeled compound make it invaluable for advancing our understanding of steroid pharmacology .
Flumethasone-d₃ acetate is a deuterated synthetic corticosteroid with the molecular formula C₂₄D₃H₂₇F₂O₆ and a molecular weight of 455.51 g/mol [2] [3] [5]. The compound features site-specific deuterium substitution at the 16α-methyl group (–CD₃ instead of –CH₃), strategically positioned to influence metabolic stability without altering its steric or electronic properties [5] [7]. This isotopic labeling occurs at a metabolically vulnerable site, thereby extending the compound’s half-life in analytical and metabolic studies.
Table 1: Structural Features of Flumethasone-d₃ Acetate
| Feature | Detail |
|---|---|
| Molecular Formula | C₂₄D₃H₂₇F₂O₆ |
| Accurate Mass | 455.22 g/mol [3] |
| Isotopic Substitution | Methyl group at C16 (trideuteriomethyl) |
| Core Structure | Pregnadienedione backbone with 6α,9α-difluoro and 16α-methyl substituents |
| Functional Groups | 21-Acetate, 11β,17α-dihydroxy groups |
The structural backbone consists of a pregnadienedione system (1,4-diene-3,20-dione) characteristic of glucocorticoids, augmented by fluorine atoms at C6 and C9 to enhance receptor binding affinity. The 21-acetate group contributes to its lipophilicity, while the A-ring enone system (Δ¹,⁴-3-ketone) remains unmodified [2] [9]. A schematic representation would show deuterium atoms at C16, fluorine atoms at C6/C9, an acetate moiety at C21, and ketones at C3/C20.
The systematic IUPAC name is:[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate [2] [3].
This nomenclature precisely defines:
The stereochemical configuration is further validated by the SMILES notation:[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@H](F)C4=CC(=O)C=C[C@]4(C)[C@@]3(F)[C@@H](O)C[C@]2(C)[C@@]1(O)C(=O)COC(=O)C [2] [3].
Deuteration minimally alters physical properties but significantly impacts biochemical behavior:
Table 2: Isotopic vs. Non-isotopic Flumethasone Acetate
| Property | Flumethasone-d₃ Acetate | Non-deuterated Flumethasone Acetate | Significance |
|---|---|---|---|
| Molecular Weight | 455.51 g/mol [5] | 452.50 g/mol [9] | +3 Da due to deuterium |
| Molecular Formula | C₂₄D₃H₂₇F₂O₆ | C₂₄H₃₀F₂O₆ | Isotopic shift |
| Metabolic Stability | Enhanced | Moderate | Reduced C16 demethylation [7] |
| Hydrogen Bonding | Identical | Identical | No electronic perturbation |
| Chromatographic Retention | Slight increase (RP-HPLC) | Reference | Hydrophobicity similarity [5] |
| Spectral Properties | Distinct MS: m/z 455.22 vs. 452.22 | ESI-MS: [M+H]⁺ 452.50 | MS differentiation [3] |
Key differences include:
Flumethasone-d₃ acetate exhibits the following properties:
Table 3: Physicochemical and Handling Properties
| Parameter | Value/Description | Source |
|---|---|---|
| Appearance | Light yellow solid | [5] |
| Melting Point | >239°C (decomposition) | [4] |
| Solubility (DMSO) | Slightly soluble | [4] |
| Solubility (Methanol) | Slightly soluble (requires heating) | [4] |
| Storage Temperature | 2–8°C (refrigerator) | [5] [7] |
| Purity | >95% (HPLC) | [7] |
Stability Considerations:
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1